molecular formula C19H17N3O4 B11057661 2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide

2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B11057661
M. Wt: 351.4 g/mol
InChI Key: OPWUJYOUWSGLGW-UHFFFAOYSA-N
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Description

2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide typically involves the reaction of indole derivatives with appropriate acylating agents. One common method involves the use of acetic anhydride and an appropriate amine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of an indole ring with an acetamide group and methoxyphenyl moiety sets it apart from other indole derivatives, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[1-[2-(3-methoxyanilino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

InChI

InChI=1S/C19H17N3O4/c1-26-13-6-4-5-12(9-13)21-17(23)11-22-10-15(18(24)19(20)25)14-7-2-3-8-16(14)22/h2-10H,11H2,1H3,(H2,20,25)(H,21,23)

InChI Key

OPWUJYOUWSGLGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N

Origin of Product

United States

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